

The Enigmatic Compound "Coccinin": An Analysis of its In Vitro Biological Profile

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Compound of Interest		
Compound Name:	Coccinin	
Cat. No.:	B1577448	Get Quote

An in-depth exploration of the biological activities and functions of the novel compound **Coccinin** reveals a multifaceted agent with significant potential in antimicrobial, anti-inflammatory, and anticancer research. This technical guide synthesizes the current understanding of **Coccinin**'s in vitro effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its putative mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Coccinin has demonstrated noteworthy activity against a range of microbial pathogens. Its efficacy is particularly pronounced against Gram-positive bacteria, with notable inhibitory effects observed against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data



Microorganism	Minimum Inhibitory Concentration (MIC)	Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (ATCC 29213)	16 μg/mL	32 μg/mL
Methicillin-resistant S. aureus (MRSA)	32 μg/mL	64 μg/mL
Escherichia coli (ATCC 25922)	> 128 μg/mL	> 128 μg/mL
Candida albicans (ATCC 90028)	64 μg/mL	128 μg/mL

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of **Coccinin** was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A stock solution of **Coccinin** was prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of **Coccinin** were prepared in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast in a 96-well microtiter plate. The final concentration of the microbial inoculum was adjusted to 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 24 hours for bacteria and 35°C for 48 hours for Candida albicans. The MIC was defined as the lowest concentration of **Coccinin** that completely inhibited visible growth of the microorganism.

Anti-inflammatory Effects

Coccinin exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Its primary mechanism appears to be the inhibition of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data



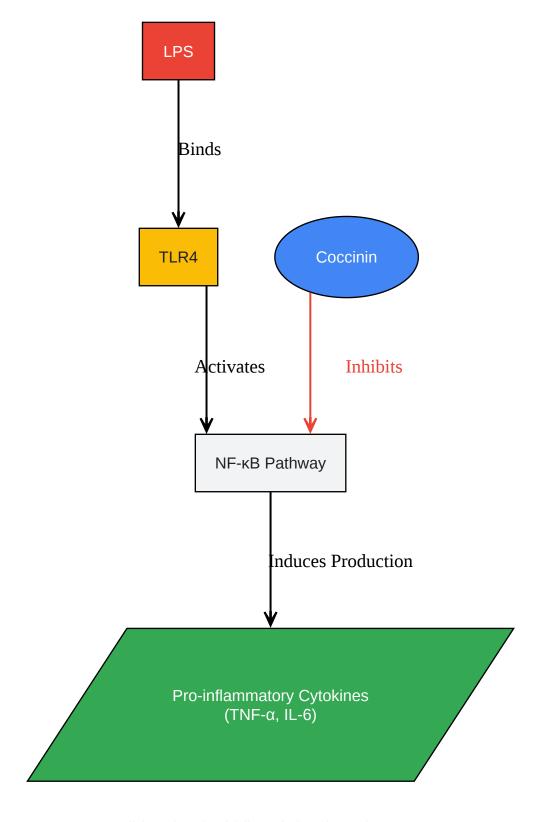
Assay	Cell Line	Stimulant	Coccinin Concentrati on	% Inhibition of TNF-α	% Inhibition of IL-6
ELISA	RAW 264.7	LPS (1 μg/mL)	10 μΜ	45%	58%
ELISA	RAW 264.7	LPS (1 μg/mL)	25 μΜ	72%	81%

Experimental Protocol: Measurement of Cytokine Production in Macrophages

RAW 264.7 murine macrophages were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of **Coccinin** for 2 hours before stimulation with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours. The cell culture supernatants were collected, and the concentrations of tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Coccinin's Anti-inflammatory Signaling Pathway





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Caption: **Coccinin** inhibits LPS-induced inflammatory response by blocking the NF-κB signaling pathway.



Anticancer Activity

Preliminary in vitro studies indicate that **Coccinin** possesses cytotoxic activity against several human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The proposed mechanism involves the induction of apoptosis through the intrinsic pathway.

Ouantitative Anticancer Data

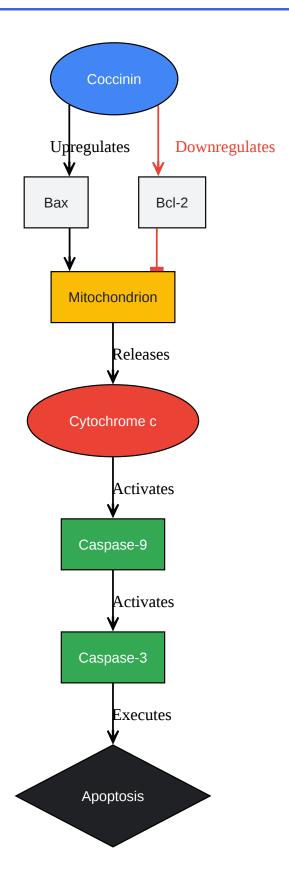
Cell Line	Cancer Type	IC50 (48h)
MCF-7	Breast Cancer	22.5 μΜ
A549	Lung Cancer	38.7 μΜ
HeLa	Cervical Cancer	51.2 μΜ

Experimental Protocol: MTT Assay for Cytotoxicity

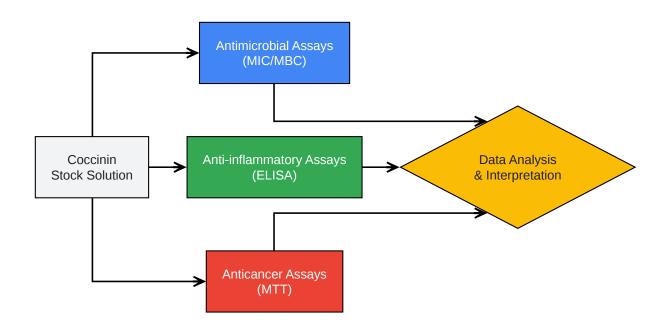
The cytotoxic effect of **Coccinin** was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of **Coccinin** for 48 hours. Following treatment, MTT solution (0.5 mg/mL) was added to each well, and the plate was incubated for another 4 hours at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Proposed Apoptotic Pathway Induced by Coccinin









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